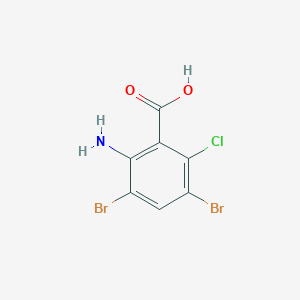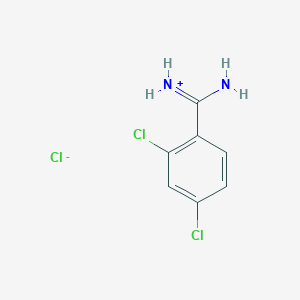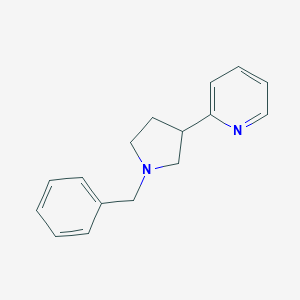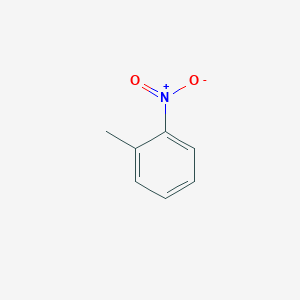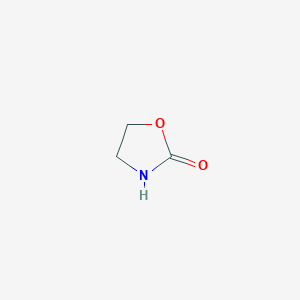
2-恶唑烷酮
概述
描述
噁唑烷酮是一类合成抗菌剂,其特征是包含氮和氧原子的五元杂环。 它们在药物化学领域引起了广泛关注,因为它们具有独特的作用机制和针对多重耐药革兰氏阳性菌的广谱活性 。 第一个噁唑烷酮类药物利奈唑胺于 2000 年代初投入临床使用,此后又出现了其他衍生物,如替地唑胺 .
科学研究应用
噁唑烷酮在科学研究中有着广泛的应用,尤其是在药物化学领域。 由于其对多重耐药细菌的疗效,它们被用作开发新型抗菌剂的支架 。 此外,噁唑烷酮已被研究用于治疗结核病、癌症、炎症性疾病和神经系统疾病 。 它们在不对称合成中作为手性助剂的能力也已被探索 .
作用机制
噁唑烷酮通过抑制细菌蛋白质合成发挥作用。 它们结合到细菌核糖体的肽酰转移酶中心,阻止起始复合物的形成,从而阻断翻译过程 。 这种机制与其他蛋白质合成抑制剂不同,并有助于它们对耐药菌株的有效性 .
生化分析
Biochemical Properties
2-Oxazolidinones exhibit their antibacterial effects by inhibiting protein synthesis, acting on the ribosomal 50S subunit of the bacteria, and thus preventing the formation of a functional 70S initiation complex . This unique mechanism of action assures high antibiotic efficiency and low susceptibility to resistance mechanisms .
Cellular Effects
2-Oxazolidinones have a significant impact on various types of cells and cellular processes. They are bacteriostatic against enterococci and staphylococci, and bactericidal for the majority of strains of streptococci . They influence cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-Oxazolidinone involves binding to the peptidyl transferase center of the bacterial ribosome, inhibiting protein synthesis . This prevents the formation of a functional 70S initiation complex, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
In the laboratory setting, the spontaneous mutation frequency of resistance to the oxazolidinones is relatively low, typically <10 −9 for linezolid in the staphylococci and enterococci . This suggests that the effects of 2-Oxazolidinone are stable over time.
Metabolic Pathways
2-Oxazolidinone is involved in the metabolic pathway of protein synthesis in bacteria . It interacts with the ribosomal 50S subunit, a crucial component in the protein synthesis pathway
Subcellular Localization
The subcellular localization of 2-Oxazolidinone is likely within the bacterial ribosome, given its mechanism of action . It binds to the peptidyl transferase center of the bacterial ribosome, inhibiting protein synthesis
准备方法
合成路线和反应条件: 噁唑烷酮可以通过多种方法合成,包括使用高价碘化合物进行 N-烯丙基氨基甲酸酯的分子内环化 。 另一种方法是在室温下用氢化钠对 3-(2-羟乙基)-1-磺酰基尿嘧啶进行再环化 。 此外,还报道了在三氮杂双环癸烯催化下,从 N-取代的缩水甘油基氨基甲酸酯合成 4-羟甲基-1,3-噁唑烷-2-酮 .
工业生产方法: 噁唑烷酮的工业生产通常涉及使用钯催化剂对 2-噁唑烷酮与芳基溴化物的 N-芳基化反应 。这种方法收率较高,可扩展至大规模生产。 微波辐射在化学糊状介质中也被用于合成噁唑烷酮衍生物 .
化学反应分析
反应类型: 噁唑烷酮会发生各种化学反应,包括氧化、还原和取代反应。 例如,2-噁唑烷酮的脱羧开环是一个值得注意的反应,它提供了一种简便且模块化的途径来对这些化合物进行官能化 .
常用试剂和条件: 噁唑烷酮反应中常用的试剂包括氢化钠、高价碘化合物和钯催化剂 。反应条件通常涉及室温或温和加热,使这些过程高效且实用。
相似化合物的比较
噁唑烷酮与其他抗菌剂相比具有独特性,因为它们具有合成来源和独特的机制。 类似的化合物包括氨基甲酸酯、硫代氨基甲酸酯、脲和酰胺,它们与噁唑烷酮具有结构相似性 。 噁唑烷酮由于其环状结构,表现出更高的代谢和化学稳定性 。 值得注意的类似化合物包括利奈唑胺、替地唑胺和康替唑胺 .
结论
噁唑烷酮代表着抗菌治疗的重大进步,提供了针对耐药菌的独特机制和广谱活性。它们在药物化学中的多功能应用以及进一步开发的潜力使它们成为科学研究中一类宝贵的化合物。
属性
IUPAC Name |
1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c5-3-4-1-2-6-3/h1-2H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXIZTKNFFYFOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074326 | |
| Record name | 2-Oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Oxazolidinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19667 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
>13.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57260826 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
497-25-6, 51667-26-6 | |
| Record name | 2-Oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Oxazolidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxazolidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051667266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxazolidinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38240 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Oxazolidinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35382 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Oxazolidinone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-OXAZOLIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4D49W92PP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How are 2-oxazolidinones typically synthesized?
A1: 2-Oxazolidinones are commonly synthesized through the reaction of epoxides with isocyanates. [, , ] This reaction is typically catalyzed by bases or Lewis acids. The regioselectivity of the ring opening depends on the epoxide's structure and the catalyst used. []
Q2: Can carbon dioxide be used as a building block for 2-oxazolidinone synthesis?
A2: Yes, recent research shows that carbon dioxide can be incorporated into 2-oxazolidinones. For example, a carboxylative cyclization of propargylic amines with carbon dioxide catalyzed by N-heterocyclic carbenes (NHCs) can yield 2-oxazolidinones. [] Additionally, a base-catalyzed CO₂-fixation and aza-Michael addition strategy has been developed for synthesizing 3,4-disubstituted 2-oxazolidinones. []
Q3: What are some reactions that 2-oxazolidinones can undergo?
A3: 2-Oxazolidinones can undergo various transformations, including:
- Pyrolytic decarboxylation: Heating 2-oxazolidinones can lead to the loss of carbon dioxide, often in an autocatalytic process. [] The rate and mechanism are influenced by the substituents on the oxazolidinone ring.
- Amidoalkylation: Electrochemically methoxylated 2-oxazolidinones can react with organocopper reagents to introduce alkyl or aryl groups at the 4-position with high diastereoselectivity. []
- Rearrangement: Under certain conditions, N-acyl-1,3-oxazolidin-2-ones can undergo rearrangement reactions to form 2-oxazolines, sometimes with the assistance of metal oxides. []
Q4: Can you explain the use of 2-oxazolidinones as latent aziridine equivalents?
A4: Research has shown that under high temperatures, 2-oxazolidinones can react with aromatic amines, phenols, and thiophenols, leading to aminoethylated products. This reactivity suggests their potential as synthetic equivalents of carboxylated aziridines. []
Q5: What are the main applications of 2-oxazolidinones?
A5: 2-Oxazolidinones have found applications in various fields:
- Polymers: They can be incorporated into polymers, impacting their thermal stability and adhesive properties. [, , ]
- Chiral auxiliaries: Chiral 2-oxazolidinones, such as (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone, are valuable chiral auxiliaries in asymmetric synthesis, enabling the preparation of enantiomerically enriched compounds. [, ]
- Pharmaceuticals: Certain 2-oxazolidinones exhibit biological activity, particularly as antibacterial agents. [, , , ]
Q6: How does the structure of a 2-oxazolidinone affect its thermal stability?
A6: The thermal stability of 2-oxazolidinones is influenced by factors such as:
- Substituents: The presence and nature of substituents on the oxazolidinone ring affect its stability. For example, electron-withdrawing groups can increase stability, while electron-donating groups may decrease it. []
- Ring size: Fusing the oxazolidinone ring with other heterocycles can impact thermal stability. [, ]
Q7: How do 2-oxazolidinones contribute to the properties of polymers?
A7: Incorporating 2-oxazolidinone rings into polymers can enhance properties like:
- Thermal stability: The presence of the heterocyclic ring can improve the polymer's resistance to thermal degradation. []
- Adhesive properties: The polar nature of the oxazolidinone ring can contribute to stronger adhesive interactions. []
Q8: What is the mechanism of action of oxazolidinone antibiotics?
A8: Oxazolidinone antibiotics, like linezolid, exert their antibacterial activity by inhibiting protein synthesis in bacteria. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex and blocking the initiation of translation. [Not directly mentioned in the provided abstracts, but this is well-established knowledge]
Q9: Are there concerns about resistance to oxazolidinone antibiotics?
A9: Yes, the emergence of resistance to oxazolidinone antibiotics is a concern. Resistance mechanisms often involve mutations in the bacterial ribosome, particularly in the 23S rRNA. [Not directly mentioned in the provided abstracts, but this is well-established knowledge]
Q10: Have researchers developed new 2-oxazolidinone derivatives with improved antibacterial activity?
A10: Yes, researchers are actively exploring new 2-oxazolidinone derivatives with enhanced antibacterial profiles. For instance, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine-substituted piperazine have demonstrated potent activity against Gram-positive bacteria, including drug-resistant strains. []
Q11: How does the structure of a 2-oxazolidinone relate to its activity as a monoamine oxidase inhibitor?
A11: The structure-activity relationship (SAR) of 2-oxazolidinones as MAO inhibitors is complex and influenced by various factors:
- Substituents at the 3-position: Replacing the phenyl ring in toloxatone with a pyrrole ring can enhance MAO-A inhibitory potency and selectivity. [, ]
- Substituents at the 5-position: Introducing different substituents at the 5-position can modulate MAO inhibitory activity. [, ]
Q12: Have any 2-oxazolidinone derivatives been explored for other therapeutic applications besides antibacterial and antidepressant effects?
A12: Yes, research has explored other potential therapeutic applications of 2-oxazolidinone derivatives. For example, some derivatives have been investigated as β-blockers for cardiovascular conditions. [, ]
Q13: How are 2-oxazolidinones characterized?
A13: Common techniques used to characterize 2-oxazolidinones include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide valuable information about the compound's structure and stereochemistry. [, ]
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule, such as the carbonyl group of the oxazolidinone ring. [, ]
- Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, providing structural information. [, ]
Q14: Are there specific analytical methods for detecting 2-oxazolidinone residues in food products?
A14: Yes, highly sensitive and specific analytical methods have been developed for the detection of 2-oxazolidinone residues, such as furazolidone metabolites, in food products like honey. [, ] These methods typically involve extraction and analysis by techniques like high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
Q15: Have computational methods been applied to study 2-oxazolidinones?
A15: Yes, computational chemistry plays a role in understanding and predicting the properties and behavior of 2-oxazolidinones:
- Crystal Structure Prediction: Simulations can predict the crystal structures of 2-oxazolidinones, which is valuable for understanding solid-state properties and potential for spontaneous resolution of racemates. []
- Molecular Docking: Docking studies can help elucidate how 2-oxazolidinones interact with their biological targets, such as bacterial ribosomes or enzymes. []
Q16: Is there any information available regarding the environmental impact of 2-oxazolidinones?
A16: While specific information regarding the environmental impact of 2-oxazolidinones is limited within the provided research, the use and disposal of any pharmaceutical or chemical compound should be carefully considered to minimize potential ecological effects.
Q17: What are some future directions for research on 2-oxazolidinones?
A17: Future research on 2-oxazolidinones could focus on:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
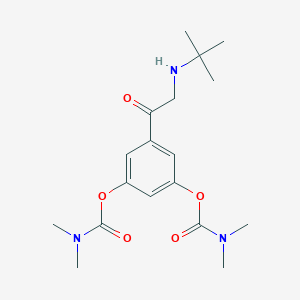
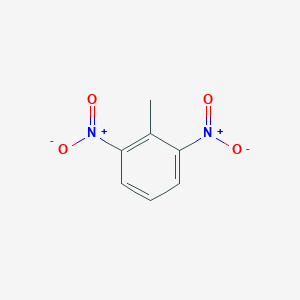
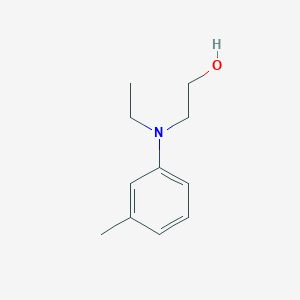
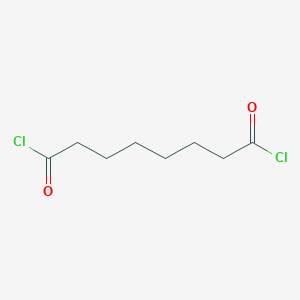
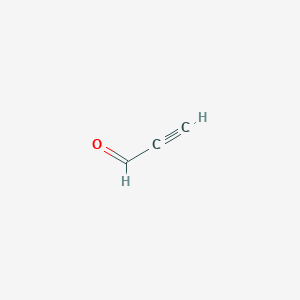
![5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol](/img/structure/B127288.png)
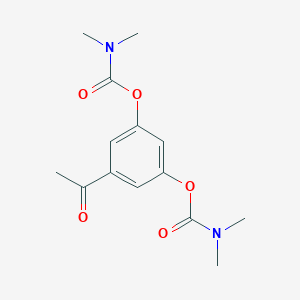
![5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol](/img/structure/B127294.png)
![Tert-butyl N-[(Z,2S)-pent-3-en-2-yl]carbamate](/img/structure/B127297.png)
